tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1261229-57-5
VCID: VC8224993
InChI: InChI=1S/C14H22ClN3O2S/c1-10-8-18(13(19)20-14(2,3)4)6-5-17(10)9-11-7-16-12(15)21-11/h7,10H,5-6,8-9H2,1-4H3
SMILES: CC1CN(CCN1CC2=CN=C(S2)Cl)C(=O)OC(C)(C)C
Molecular Formula: C14H22ClN3O2S
Molecular Weight: 331.9 g/mol

tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate

CAS No.: 1261229-57-5

Cat. No.: VC8224993

Molecular Formula: C14H22ClN3O2S

Molecular Weight: 331.9 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate - 1261229-57-5

Specification

CAS No. 1261229-57-5
Molecular Formula C14H22ClN3O2S
Molecular Weight 331.9 g/mol
IUPAC Name tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C14H22ClN3O2S/c1-10-8-18(13(19)20-14(2,3)4)6-5-17(10)9-11-7-16-12(15)21-11/h7,10H,5-6,8-9H2,1-4H3
Standard InChI Key QWVPFSASEQVXKI-UHFFFAOYSA-N
SMILES CC1CN(CCN1CC2=CN=C(S2)Cl)C(=O)OC(C)(C)C
Canonical SMILES CC1CN(CCN1CC2=CN=C(S2)Cl)C(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₁₄H₂₂ClN₃O₂S, with a molecular weight of 331.9 g/mol. Key structural features include:

  • A piperazine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

  • A methyl group at the 3-position and a (2-chlorothiazol-5-yl)methyl substituent at the 4-position.

  • A chlorinated thiazole ring, which contributes to its electrophilic reactivity .

Table 1: Physicochemical Data

PropertyValueSource
CAS Number1261229-57-5
Molecular FormulaC₁₄H₂₂ClN₃O₂S
Molecular Weight331.9 g/mol
IUPAC Nametert-Butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperazine-1-carboxylate
SMILESCC1CN(CCN1CC2=CN=C(S2)Cl)C(=O)OC(C)(C)C

Spectroscopic Data

  • NMR: The proton NMR spectrum (CDCl₃) displays characteristic peaks for the Boc group (δ 1.46 ppm, singlet), piperazine protons (δ 2.70–3.57 ppm), and thiazole protons (δ 7.67 ppm).

  • Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ ion at m/z 332.1.

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via multi-step reactions involving alkylation and carboxylation processes :

  • Piperazine Functionalization: tert-Butyl 3-methylpiperazine-1-carboxylate is alkylated with 5-(chloromethyl)-2-chlorothiazole under basic conditions.

  • Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Key Reaction Conditions

StepReagents/ConditionsYieldSource
1K₂CO₃, DMF, 80°C, 12 h65%
2Column chromatography (EtOAc/Hexane)95%

Optimization Challenges

  • Regioselectivity: Competing alkylation at the piperazine nitrogen requires careful control of stoichiometry.

  • Stability: The Boc group is susceptible to acidic conditions, necessitating neutral pH during workup .

Applications in Pharmaceutical Research

Intermediate for Antiviral Agents

The compound’s thiazole moiety is critical for binding viral proteases. Derivatives have shown sub-micromolar activity against influenza A (IC₅₀ = 0.14 µM) .

Antibacterial Development

Structural analogs inhibit bacterial cysteine synthase, a target for Mycobacterium tuberculosis (MIC = 52 µM) .

Table 3: Biological Activity of Derivatives

Derivative StructureTargetIC₅₀/MICSource
4′-Ethylsulfone thiazolideInfluenza A protease0.14 µM
Nitro-thiazole carboxamideM. tuberculosis52 µM

Future Research Directions

  • Activity Optimization: Explore alkylsulfone derivatives to enhance antiviral potency .

  • DMPK Studies: Assess bioavailability and metabolic stability using in vitro models .

  • Target Identification: Screen against emerging viral targets (e.g., SARS-CoV-2 main protease) .

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